molecular formula C12H19F2NO2 B1653014 Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate CAS No. 1704724-77-5

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate

Cat. No.: B1653014
CAS No.: 1704724-77-5
M. Wt: 247.28
InChI Key: LQWORBKDDPYQJD-UHFFFAOYSA-N
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Description

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate is a chemical compound with the CAS number 1704724-77-5. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester group and two fluorine atoms. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but different functional groups.

    Tropane alkaloids: A family of compounds with a similar core structure, known for their biological activities.

Uniqueness

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate is unique due to the presence of the tert-butyl ester group and the two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-11(2,3)17-10(16)15-7-5-4-6-8-9(15)12(8,13)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWORBKDDPYQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129640
Record name 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704724-77-5
Record name 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704724-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate

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